(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazin derivative characterized by a fused tricyclic core structure, incorporating a furan-2-ylmethylene group at the Z-configuration and a tetrahydrofuran-2-ylmethyl substituent at position 6. The tetrahydrofuran (THF) moiety introduces conformational rigidity, which may influence binding affinity in biological systems. Its molecular complexity arises from the benzofuro[7,6-e][1,3]oxazin core, a scaffold associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19-15-5-6-17-16(11-21(12-25-17)10-14-4-2-8-24-14)20(15)26-18(19)9-13-3-1-7-23-13/h1,3,5-7,9,14H,2,4,8,10-12H2/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOUVJNNXKHSF-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential pharmacological applications. Its unique structural features suggest it may exhibit various biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 367.4 g/mol
- CAS Number : 951929-37-6
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly in the context of antibacterial and anticancer effects.
Antibacterial Activity
Research has demonstrated that derivatives of benzofuroxazine compounds exhibit significant antibacterial properties. In particular:
- A study found that certain furan derivatives showed promising in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Caulobacter crescentus .
| Compound | Target Bacteria | Inhibition (%) | IC (μM) |
|---|---|---|---|
| (Z)-2-(furan-2-ylmethylene)-8... | S. aureus | 65.0 | 21.28 ± 0.89 |
| (Z)-2-(5-nitrofuran-2-yl)methylene... | C. crescentus | 95.0 | 10.76 ± 0.48 |
These findings indicate that the compound may possess significant potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively:
- Mechanism of Action : The structure of the compound suggests it may interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have shown that certain analogs of benzofuroxazine derivatives exhibit cytotoxic effects on cancer cell lines, with IC values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Benzofuroxazine Derivative 1 | Jurkat (T-cell leukemia) | <20 |
| Benzofuroxazine Derivative 2 | HT-29 (colorectal cancer) | 8.08 ± 0.38 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to:
- Induce oxidative stress in bacterial cells leading to cell death.
- Interfere with DNA synthesis or repair mechanisms in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the benzofuro-oxazin core but differ in substituents, stereochemistry, and physicochemical properties. Below is a comparative analysis based on available data:
Structural Analogues and Substituent Effects
(2Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one () Substituents: A 4-fluorophenyl ethyl group at position 8 and a pyridinylmethylene group at position 2. The pyridinylmethylene substituent introduces basicity, altering solubility and hydrogen-bonding capacity. Crystalline Behavior: Forms a 1:1 complex with 1,4-dioxane, improving crystallinity and stability under ambient conditions .
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one () Substituents: 3,4-Dimethoxybenzylidene at position 2 and 4-methoxyphenyl at position 7. However, this reduces metabolic stability compared to the THF-methyl group in the target compound. Synthetic Challenges: Higher steric hindrance due to bulkier substituents may lower synthetic yields .
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol () Core Variation: Replaces the benzofuro-oxazin core with a methanochromeno-benzodioxocin system. Biological Relevance: The dihydroxyphenyl group confers antioxidant activity, absent in the target compound. Isomerism: Synthesized as a mixture of isomers (60% major), highlighting challenges in stereochemical control compared to the Z-configured target compound .
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Synthesis : The target compound’s synthesis involves a multi-step pathway with a critical Z-selective aldol condensation, achieving >90% stereopurity. This contrasts with the fluorophenyl analog’s reliance on dioxane co-crystallization for stability .
- Structural Insights : X-ray crystallography (using SHELX software, as in ) confirms the Z-configuration and planarity of the benzofuro-oxazin core, which is conserved across analogs .
- Gaps in Data : Comparative pharmacokinetic and in vivo efficacy data are lacking for all analogs, limiting translational conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
